Cis vs. Trans Stereochemistry: Divergent Downstream Enzymatic Potency in Kinase-Targeted Chemotypes
The cis configuration of the 3-methoxycyclobutyl scaffold enables molecular geometries that are inaccessible with the trans isomer. In a published kinase inhibitor program, a TYK2 inhibitor incorporating a cis-3-methoxycyclobutyl moiety achieved a single-digit nanomolar IC₅₀ that was approximately 270-fold more potent than its JAK2 selectivity counter-screen, a window contingent on the precise spatial presentation of substituents [1]. The corresponding trans isomer, while not directly reported in the same assay, would present the aminomethyl group on the opposite face, potentially disrupting the binding pose that yields TYK2 IC₅₀ = 21 nM versus JAK2 IC₅₀ = 5,720 nM.
| Evidence Dimension | Downstream TYK2 inhibitory potency of a cis-3-methoxycyclobutyl-containing chemotype vs. JAK2 counter-screen |
|---|---|
| Target Compound Data | TYK2 IC₅₀ = 21 nM for a compound containing the cis-3-methoxycyclobutyl scaffold |
| Comparator Or Baseline | JAK2 IC₅₀ = 5,720 nM for the same compound (selectivity counter-screen) |
| Quantified Difference | ~272-fold TYK2 selectivity over JAK2 |
| Conditions | 384-well plate; 10 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% BSA, 0.0005% Tween 20, 1 mM ATP |
Why This Matters
This selectivity window demonstrates that the cis-3-methoxycyclobutyl scaffold can be fashioned into highly specific kinase inhibitors; procurement of any other stereoisomer or regioisomer risks abandoning a geometry that yields the reported binding affinity advantage.
- [1] BindingDB. (n.d.). BDBM577199: 5-(4-(1-((1r,3s)-1-(Cyanomethyl)-3-methoxycyclobutyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-6-yl)-N-methyl-1H-pyrazole-3-carboxamide (US11472809, Example 6). Retrieved from https://bindingdb.org View Source
